4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine
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Overview
Description
4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine is a heterocyclic compound with the molecular formula C7H8N4OS. It is characterized by a pyrimido[4,5-b][1,4]thiazin core structure, which is a fused ring system containing nitrogen, sulfur, and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable thiol and methoxy group donor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a polar solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired heterocyclic compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in organic chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine can be compared with other similar heterocyclic compounds, such as:
4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-ylamine: Similar structure but different substituents, leading to variations in chemical reactivity and biological activity.
Pyrimido[4,5-b][1,4]thiazine derivatives: Compounds with different substituents on the pyrimido[4,5-b][1,4]thiazine core, which can affect their properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5/h3H,2H2,1H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYNHAHDUKAHAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=N1)SCC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190945 |
Source
|
Record name | 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37497-00-0 |
Source
|
Record name | 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037497000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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